Home > Products > Screening Compounds P20128 > Ulopenem etzadroxil
Ulopenem etzadroxil -

Ulopenem etzadroxil

Catalog Number: EVT-1594927
CAS Number:
Molecular Formula: C19H27NO7S3
Molecular Weight: 477.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sulopenem Etzadroxil is an orally available ester prodrug form of sulopenem, a thiopenem with broad-spectrum antibacterial activity against most gram-positive and gram-negative bacteria. After oral administration of sulopenem etzadroxil, the ester bond is cleaved, releasing active sulopenem. Sulopenem is not active against Pseudomonas aeruginosa. In addition, this agent is fairly stable against hydrolysis by various beta-lactamases.
Overview

Sulopenem etzadroxil is a prodrug of sulopenem, which is a synthetic penem antibiotic. It is specifically designed to treat uncomplicated urinary tract infections caused by resistant pathogens. The compound is administered orally and is combined with probenecid, which inhibits renal excretion and enhances the bioavailability of sulopenem. The chemical name for sulopenem etzadroxil is 4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-7-oxo-3-[[(1R,3S)-tetrahydro-1-oxido-3-thienyl]thio]-, (2-ethyl-1-oxobutoxy)methyl ester, (5R,6S)-, with a molecular weight of 477.61 g/mol .

Source and Classification

Sulopenem etzadroxil falls under the classification of beta-lactam antibiotics, specifically within the penem class. This compound is notable for its stability against various beta-lactamases produced by resistant bacteria, making it a valuable option in treating infections caused by multidrug-resistant organisms . It has been developed through extensive research and clinical trials to ensure its efficacy and safety in treating urinary tract infections .

Synthesis Analysis

Methods and Technical Details

The synthesis of sulopenem etzadroxil involves several steps that typically include the formation of the core thiopenem structure followed by modifications to enhance its pharmacokinetic properties. The process starts with the formation of the bicyclic core, which is then functionalized to introduce the necessary substituents for activity against bacteria. Specific methods may include:

  1. Formation of Thiopenem Core: This involves cyclization reactions that create the bicyclic structure characteristic of penems.
  2. Functionalization: Subsequent reactions introduce hydroxyl and carboxyl groups that are essential for antibacterial activity.
  3. Prodrug Formation: The final step involves modifying sulopenem to create sulopenem etzadroxil, enhancing its oral bioavailability .
Molecular Structure Analysis

Structure and Data

The molecular structure of sulopenem etzadroxil can be represented as follows:

  • Chemical Formula: C_{23}H_{34}N_{2}O_{6}S
  • Molecular Weight: 477.61 g/mol
  • Structural Characteristics: The compound features a bicyclic structure typical of beta-lactams, with specific functional groups that contribute to its antibacterial properties.

The structure can be visualized using chemical drawing software or databases that support structural representations.

Chemical Reactions Analysis

Reactions and Technical Details

Sulopenem etzadroxil undergoes various chemical reactions in biological systems:

  1. Hydrolysis: Upon administration, sulopenem etzadroxil is hydrolyzed to release active sulopenem.
  2. Interaction with Bacterial Enzymes: Sulopenem binds to penicillin-binding proteins (PBPs) in bacteria, inhibiting cell wall synthesis, which leads to bacterial lysis.
  3. Deactivation by Beta-Lactamases: While sulopenem has resistance to many beta-lactamases, it can still be hydrolyzed by certain enzymes, necessitating ongoing research into combinations or modifications to enhance stability .
Mechanism of Action

Process and Data

The mechanism of action for sulopenem involves its binding to penicillin-binding proteins within bacterial cells:

  1. Inhibition of Cell Wall Synthesis: By binding to PBPs, sulopenem interferes with the cross-linking of peptidoglycan layers in bacterial cell walls.
  2. Bactericidal Effect: This inhibition ultimately leads to cell lysis and death of the bacteria.
  3. Pharmacokinetics: Studies show that the pharmacokinetic profile includes a peak plasma concentration achieved approximately 1 hour after administration, with a half-life of about 1.18 hours .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sulopenem etzadroxil exhibits several notable physical and chemical properties:

  • Solubility: It shows good solubility in aqueous environments, which is beneficial for oral administration.
  • Stability: The compound maintains stability under physiological conditions but may degrade in the presence of certain enzymes.
  • pH Sensitivity: The stability can vary with pH levels; thus, formulation considerations are crucial for maintaining efficacy .
Applications

Scientific Uses

Sulopenem etzadroxil is primarily used in clinical settings for:

  1. Treatment of Urinary Tract Infections: Its efficacy against resistant strains makes it a key player in managing uncomplicated urinary tract infections.
  2. Clinical Trials: Ongoing studies are evaluating its effectiveness against various bacterial infections, including those caused by Enterobacterales .
  3. Pharmacokinetic Research: Investigations into its pharmacokinetics help optimize dosing regimens and improve patient outcomes .
Introduction to Ulopenem Etzadroxil in the Context of Penem Antibiotics

Historical Development and Evolution of Penem-Class Antimicrobial Agents

Penem antibiotics represent a distinct subclass of β-lactam compounds characterized by a sulfur atom at position 1 of the bicyclic core and a C2–C3 double bond that enhances β-lactam ring reactivity. Unlike naturally occurring carbapenems, penems are fully synthetic hybrids combining structural elements of penicillins (thiazolidine ring) and cephalosporins (double bond conjugation). This molecular design confers greater stability against bacterial dehydropeptidase-1 (DHP-1) and extended-spectrum β-lactamases (ESBLs) [4] [9].

The first penem, discovered by Woodward in the 1970s, initiated a new antibiotic category with broad-spectrum activity. Penems are categorized into five subclasses based on C3 side chains: alkylpenems, arylpenems, aminopenems, oxypenems, and thiopenems. Ulopenem etzadroxil (originally designated CP-70,429) emerged from Pfizer's research in the 1980s as a thiopenem with superior urinary excretion and stability profiles compared to earlier analogs. Development was revitalized in 2015 when Iterum Therapeutics licensed the compound, advancing it through clinical trials [1] [5] [8].

Table 1: Evolution of Key Penem-Class Antibiotics

CompoundStructural SubclassDevelopment TimelineKey Innovations
FaropenemArylpenem1990s (Japan)First oral penem; stability against staphylococcal β-lactamases
Sulopenem (Ulopenem)Thiopenem1980s (Pfizer); 2015 (Iterum)Dual IV/oral formulation; activity against fluoroquinolone-resistant Enterobacterales
Tebipenem pivoxilAlkylpenem2000s (Japan)Pediatric indication; pivoxil prodrug for enhanced absorption

Role of Ulopenem Etzadroxil in Addressing Multidrug-Resistant Gram-Negative Pathogens

Ulopenem etzadroxil demonstrates potent activity against Gram-negative pathogens expressing resistance mechanisms that inactivate conventional β-lactams:

  • ESBL-Producing Enterobacterales: Achieves MIC₉₀ values of ≤0.25 mg/L against Escherichia coli and Klebsiella pneumoniae with CTX-M enzymes, comparable to ertapenem and superior to imipenem [1] [6].
  • Fluoroquinolone-Resistant Uropathogens: In the SURE-1 trial, ulopenem etzadroxil/probenecid showed 62.6% efficacy versus 36.0% for ciprofloxacin (difference 26.6%; 95% CI 15.1–37.4; P<0.001) in uncomplicated UTIs caused by ciprofloxacin-nonsusceptible strains [3].
  • AmpC-Expressing Pathogens: Maintains activity against Enterobacter cloacae and Citrobacter freundii with inducible AmpC β-lactamases due to its low affinity for these enzymes [1].

The molecular basis for this activity involves:

  • Enhanced Porin Permeation: The zwitterionic nature and compact molecular size (349.43 g/mol) facilitate outer membrane penetration via OmpF/OmpC porins [4].
  • PBP Binding Affinity: Binds preferentially to PBP2 (primary target) and PBP1A/1B in Enterobacterales, disrupting peptidoglycan cross-linking [7] [9].
  • Resistance Suppression: The C6 α-1-hydroxyethyl group sterically hinders hydrolysis by class A and D β-lactamases, though carbapenemases (e.g., KPC, NDM) remain challenging [1] [9].

Table 2: Resistance Mechanisms Affecting Ulopenem Etzadroxil

Resistance MechanismEffect on UlopenemClinical Relevance
ESBL Production (CTX-M, TEM)Minimal impact (MIC ≤0.25 mg/L)Retains activity where cephalosporins fail
AmpC β-LactamasesStable (no significant MIC change)Effective against Enterobacter spp.
Porin Loss (OmpF/OmpK36)4-8x MIC increase in K. pneumoniaeContributes to treatment failure
Efflux Pump OverexpressionVariable (2-4x MIC increase)More significant in P. aeruginosa
Carbapenemase Production (KPC, NDM)High-level resistance (MIC >8 mg/L)Not recommended

Comparative Analysis of Ulopenem Etzadroxil and Traditional Carbapenems

Structural and Physicochemical PropertiesUlopenem etzadroxil differs fundamentally from carbapenems:

  • Core Structure: Retains sulfur at position 1 (thiopenem class) versus carbon in carbapenems, conferring intrinsic resistance to renal DHP-1 without requiring cilastatin coadministration [4] [9].
  • Side Chain Configuration: Features a cyclic sulfoxide thioether group at C2 with (S)-stereochemistry, creating resonance stabilization that enhances β-lactamase stability [4] [9].
  • Prodrug Design: The etzadroxil ester moiety masks C3 carboxylate, enabling oral absorption via intestinal esterase hydrolysis to active ulopenem [1] [7].

Spectrum and PharmacokineticsCompared to carbapenems, ulopenem etzadroxil displays distinctive microbiological and pharmacokinetic profiles:

Table 3: Comparative Activity Against Key Pathogens (MIC₉₀, mg/L)

PathogenUlopenemErtapenemMeropenemImipenem
E. coli (ESBL+)0.120.060.030.5
K. pneumoniae (ESBL+)0.250.120.061.0
MSSA0.52.00.50.12
B. fragilis0.50.50.250.5
P. aeruginosa>8>822

Data compiled from in vitro studies [1] [4] [9].

  • Oral Bioavailability: Ulopenem etzadroxil achieves 40% bioavailability fasted, increasing to 64% with high-fat meals. Probenecid coadministration boosts plasma AUC by 62% through OAT3 transporter inhibition, reducing renal clearance from 10.6 L/h to 4.2 L/h [1] [7].
  • Urinary Excretion: Delivers median urinary concentrations of 84.4 mg/L (fasted) and 87.3 mg/L (fed), exceeding typical uropathogen MICs by >100-fold [1].
  • Pharmacodynamic Driver: Exhibits time-dependent bactericidal activity, with bacteriostasis achieved at free drug concentrations exceeding MIC for 17–28% of the dosing interval (%fT>MIC) [1].

Clinical Efficacy BenchmarksIn the REASSURE trial (NCT05584657), ulopenem etzadroxil/probenecid demonstrated non-inferiority to amoxicillin-clavulanate for amoxicillin-susceptible uropathogens (61.7% vs 55.0%; difference 6.7%, 95% CI 0.3–13.0) [7]. However, unlike carbapenems, it is not indicated for complicated UTIs due to higher asymptomatic bacteriuria rates in phase III trials (SURE-2: 67.8% success vs ertapenem’s 73.9%) [2].

Properties

Product Name

Ulopenem etzadroxil

IUPAC Name

2-ethylbutanoyloxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Molecular Formula

C19H27NO7S3

Molecular Weight

477.6 g/mol

InChI

InChI=1S/C19H27NO7S3/c1-4-11(5-2)17(23)26-9-27-18(24)14-19(28-12-6-7-30(25)8-12)29-16-13(10(3)21)15(22)20(14)16/h10-13,16,21H,4-9H2,1-3H3

InChI Key

NBPVNGWRLGHULH-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)OCOC(=O)C1=C(SC2N1C(=O)C2C(C)O)SC3CCS(=O)C3

Canonical SMILES

CCC(CC)C(=O)OCOC(=O)C1=C(SC2N1C(=O)C2C(C)O)SC3CCS(=O)C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.